molecular formula C9H4F6O2 B165913 3,4-Bis(trifluoromethyl)benzoic acid CAS No. 133804-66-7

3,4-Bis(trifluoromethyl)benzoic acid

Cat. No. B165913
M. Wt: 258.12 g/mol
InChI Key: BAHWMAXSOZBJDO-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)benzoic acid is a chemical compound with the CAS number 133804-66-7 . It is a solid powder at room temperature and has a molecular weight of 258.12 .


Physical And Chemical Properties Analysis

3,4-Bis(trifluoromethyl)benzoic acid is a solid powder at room temperature . It has a molecular weight of 258.12 .

Scientific Research Applications

“3,4-Bis(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 133804-66-7 . It’s a solid-powder form substance with a molecular weight of 258.12 .

While specific applications for “3,4-Bis(trifluoromethyl)benzoic acid” were not found, compounds with similar structures, such as “3,5-Bis(trifluoromethyl)benzoic Acid”, have been used as internal standards in quantitative nuclear magnetic resonance (qNMR) analysis .

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

    • Compounds like “3,5-Bis(trifluoromethyl)benzoic Acid” have been used as internal standards in qNMR analysis .
    • The compound is added to the sample and the NMR spectrum is recorded. The signals from the compound are then used as a reference for quantifying the signals from the sample .
  • Synthesis of Salicylanilide Derivatives and GC/MS Analysis

    • A compound with a similar structure, “4-(Trifluoromethyl)benzoic acid”, has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
    • This compound has also been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . In this application, the compound is added to the sample and its signal is used as a reference for quantifying the signals from the sample in the GC/MS analysis .

“3,4-Bis(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 133804-66-7 . It’s a solid-powder form substance with a molecular weight of 258.12 .

While specific applications for “3,4-Bis(trifluoromethyl)benzoic acid” were not found, compounds with similar structures, such as “3,5-Bis(trifluoromethyl)benzoic Acid”, have been used as internal standards in quantitative nuclear magnetic resonance (qNMR) analysis .

Safety And Hazards

3,4-Bis(trifluoromethyl)benzoic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,4-bis(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-8(11,12)5-2-1-4(7(16)17)3-6(5)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHWMAXSOZBJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616650
Record name 3,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(trifluoromethyl)benzoic acid

CAS RN

133804-66-7
Record name 3,4-Bis(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Bis(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Schlosser, F Mongin, J Porwisiak… - … A European Journal, 1998 - Wiley Online Library
To what extent do trifluoromethyl groups stabilize electron excess? An unequivocal answer was deduced from gas‐phase equilibration between two acid/base couples, one of them …
T Klis, S Lulinski, J Serwatowski - Current Organic Chemistry, 2008 - ingentaconnect.com
The review covers various metalation reactions of aromatics, which cannot be regarded purely as common ortho- directed metalations (DoM). In the past decade there has been an …
Number of citations: 19 www.ingentaconnect.com
LA Siebenbürger - 2019 - publikationen.sulb.uni-saarland.de
Implementation of novel techniques such as high-resolution mass-spectrometry, next generation sequencing or computer simulations have altered our understanding of diseases. …

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